Eugenol rutinoside Eugenol rutinoside Eugenol rutinoside is a natural product found in Lilium mackliniae and Sapindus mukorossi with data available.
Brand Name: Vulcanchem
CAS No.: 138772-01-7
VCID: VC21283674
InChI: InChI=1S/C22H32O11/c1-4-5-11-6-7-12(13(8-11)29-3)32-22-20(28)18(26)16(24)14(33-22)9-30-21-19(27)17(25)15(23)10(2)31-21/h4,6-8,10,14-28H,1,5,9H2,2-3H3/t10-,14+,15-,16+,17+,18-,19+,20+,21+,22+/m0/s1
SMILES: CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)CC=C)OC)O)O)O)O)O)O
Molecular Formula: C22H32O11
Molecular Weight: 472.5 g/mol

Eugenol rutinoside

CAS No.: 138772-01-7

Cat. No.: VC21283674

Molecular Formula: C22H32O11

Molecular Weight: 472.5 g/mol

* For research use only. Not for human or veterinary use.

Eugenol rutinoside - 138772-01-7

Specification

CAS No. 138772-01-7
Molecular Formula C22H32O11
Molecular Weight 472.5 g/mol
IUPAC Name (2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methoxy-4-prop-2-enylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol
Standard InChI InChI=1S/C22H32O11/c1-4-5-11-6-7-12(13(8-11)29-3)32-22-20(28)18(26)16(24)14(33-22)9-30-21-19(27)17(25)15(23)10(2)31-21/h4,6-8,10,14-28H,1,5,9H2,2-3H3/t10-,14+,15-,16+,17+,18-,19+,20+,21+,22+/m0/s1
Standard InChI Key KNUPPNGCEAQRSV-XCPHWCDESA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C(C=C3)CC=C)OC)O)O)O)O)O)O
SMILES CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)CC=C)OC)O)O)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)CC=C)OC)O)O)O)O)O)O
Appearance Powder

Introduction

Chemical Properties and Structure

Eugenol rutinoside, also known as eugenol-7-O-rutinoside or eugeniin, is characterized by the following properties:

PropertyValue
CAS Number138772-01-7
Molecular FormulaC22H32O11
Molecular Weight472.48 g/mol
MFCD IdentifierMFCD28988710

Structurally, eugenol rutinoside is a glycoside formed from eugenol (a phenylpropene) and rutinose (a disaccharide composed of rhamnose and glucose). The glycosidic bond connects the phenolic hydroxyl group of eugenol with the rutinose sugar moiety. This structural arrangement contributes to its amphipathic nature, influencing its solubility in various solvents and its interaction with biological systems .

Natural Sources and Distribution

Eugenol rutinoside is predominantly found in plants belonging to the Myrtaceae family. The compound has been isolated from various parts of:

  • Eugenia caryophyllata (clove)

  • Syzygium aromaticum (clove tree)

The distribution of eugenol rutinoside within these plants varies, with higher concentrations typically found in the flower buds, leaves, and stems. The biosynthesis of eugenol rutinoside in plants is believed to occur through the shikimate pathway, with subsequent glycosylation of eugenol with rutinose.

Synthesis and Characterization

Synthetic Routes

The laboratory synthesis of eugenol rutinoside typically involves the glycosylation of eugenol with activated rutinose derivatives. The most common synthetic approach includes:

  • Esterification or transesterification reactions between eugenol and rutin

  • Use of acetic anhydride and pyridine as catalysts

  • Purification through recrystallization or column chromatography

The synthesis presents challenges related to regioselectivity and stereochemistry, particularly in controlling the anomeric configuration of the glycosidic bond.

Characterization Methods

Synthesized eugenol rutinoside can be characterized using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy - for structural elucidation

  • Mass Spectrometry (MS) - for molecular weight confirmation

  • Infrared Spectroscopy (IR) - for functional group identification

  • High-Performance Liquid Chromatography (HPLC) - for purity assessment

Analytical Methods

Several analytical methods have been developed for the qualitative and quantitative analysis of eugenol rutinoside in various matrices:

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) represents the most commonly used analytical technique for eugenol rutinoside analysis. The typical HPLC conditions include:

  • Reverse-phase columns (C18)

  • UV detection at wavelengths between 270-280 nm

  • Mobile phases consisting of acetonitrile/water or methanol/water mixtures

  • Flow rates between 0.8-1.2 mL/min

Other Analytical Techniques

Additional methods for eugenol rutinoside analysis include:

  • Gas Chromatography (GC) - suitable after derivatization

  • Capillary Electrophoresis (CE) - for high-efficiency separation

  • Mass Spectrometry (MS) - for identification and structural analysis

Biological Activities

Eugenol rutinoside exhibits a range of biological activities that make it a compound of interest for various therapeutic applications.

Anti-Inflammatory Properties

Eugenol rutinoside has demonstrated significant anti-inflammatory effects through various mechanisms:

  • Inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory prostaglandins

  • Reduction of pro-inflammatory cytokine production

  • Modulation of inflammatory signaling pathways

These properties suggest potential applications in the management of inflammatory conditions, though further clinical studies are needed to fully validate these effects in humans.

Antimicrobial Properties

One of the most notable properties of eugenol rutinoside is its antimicrobial activity against a wide range of pathogenic microorganisms, including those resistant to conventional antibiotics:

Bacterial StrainSusceptibility to Eugenol Rutinoside
Staphylococcus aureus (MRSA)Effective
Bacillus cereus (ATCC 10987)Effective
Escherichia coli (ATCC 8739)Effective
Listeria monocytogenes (ATCC 15703)Effective
Salmonella enterica serovar Typhimurium (ATCC 14028)Effective

Eugenol rutinoside has shown efficacy against bacteria that are resistant to multiple antibiotics, including methicillin, ampicillin, cephalotin, sulfonamides, tetracyclines, chloramphenicol, and erythromycin .

Analgesic Properties

Studies have indicated that eugenol rutinoside possesses analgesic effects in both in vitro and in vivo models. The analgesic activity appears to be related to its anti-inflammatory properties and may involve interaction with pain signaling pathways .

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